molecular formula C14H14ClF6NO B3042574 N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide CAS No. 647824-81-5

N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide

Cat. No.: B3042574
CAS No.: 647824-81-5
M. Wt: 361.71 g/mol
InChI Key: ZBGLSPIKZWUBCW-UHFFFAOYSA-N
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Description

N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide (CAS: 647824-81-5) is a halogenated amide derivative with a molecular weight of 361.71 g/mol . Its structure comprises a 6-chlorohexanamide backbone linked to a 3,5-di(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituents are strong electron-withdrawing groups, conferring high electronegativity and lipophilicity to the compound. Current commercial availability through Apollo Scientific highlights its relevance as a research chemical, though its use is restricted to laboratory settings .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-6-chlorohexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF6NO/c15-5-3-1-2-4-12(23)22-11-7-9(13(16,17)18)6-10(8-11)14(19,20)21/h6-8H,1-5H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGLSPIKZWUBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCCCCCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide typically involves the reaction of 3,5-di(trifluoromethyl)aniline with 6-chlorohexanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the hexanamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hexanamides.

Scientific Research Applications

N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

N1-(3,5-dichlorophenyl)-6-chlorohexanamide

This analog replaces the trifluoromethyl groups with chlorine atoms at the 3,5-positions of the phenyl ring. The substitution of -CF₃ with -Cl reduces molecular weight (estimated ~294.6 g/mol vs. 361.71 g/mol) and alters electronic properties.

N1-(2,5-dichlorophenyl)-2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine-1-carbothioamide

This compound introduces a hydrazine-carbothioamide functional group and a nitro (-NO₂) substituent. The nitro group enhances electrophilicity, while the carbothioamide moiety may influence binding interactions in biological systems. The trifluoromethyl group at the 4-position contrasts with the 3,5-di(trifluoromethyl) configuration in the target compound, suggesting divergent reactivity .

Functional Group Analogs

3-Chloro-N-phenyl-phthalimide

A phthalimide derivative with a chlorine substituent (molecular weight: ~257.68 g/mol), this compound features a cyclic imide structure rather than a linear amide. The absence of trifluoromethyl groups reduces its lipophilicity but may enhance crystallinity in polymer matrices .

Electronic and Physicochemical Comparisons

  • Lipophilicity : Trifluoromethyl groups increase logP values, suggesting superior membrane permeability in biological contexts compared to dichloro analogs.
  • Thermal Stability : The linear amide structure of the target compound may offer less thermal stability than the cyclic phthalimide in polymer applications .

Notes

Further experimental work is needed to validate hypothesized differences.

Biological Activity

N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group is known to enhance the pharmacokinetic and pharmacodynamic properties of compounds, making them more effective in therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H12ClF6N
  • Molecular Weight : 319.69 g/mol

The presence of the trifluoromethyl groups significantly influences the compound's lipophilicity and bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl-substituted phenyl groups exhibit potent antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundMinimum Inhibitory Concentration (MIC)Minimum Biofilm Eradication Concentration (MBEC)
This compoundTBDTBD
3,5-Bis(trifluoromethyl)phenyl-pyrazole derivatives0.5 - 4 µg/mL1 - 4 µg/mL
Vancomycin1 µg/mL8 µg/mL
Daptomycin2 µg/mL16 µg/mL

Note : TBD indicates that specific data for this compound is yet to be determined.

The mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, compounds with similar structures have been noted to disrupt bacterial cell membranes and inhibit biofilm formation. The trifluoromethyl groups likely contribute to enhanced membrane permeability and interaction with bacterial targets.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antibacterial properties of various trifluoromethyl-substituted compounds against MRSA. The results indicated that these compounds were significantly more effective than traditional antibiotics such as vancomycin and daptomycin, particularly in biofilm eradication assays .
  • Inhibition of NF-κB Pathway : Another research effort focused on a related compound that inhibited the NF-κB signaling pathway, which is crucial in cancer progression. Although this compound has not been directly tested for this activity, the structural similarities suggest potential as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves amide bond formation between 6-chlorohexanoic acid derivatives and 3,5-di(trifluoromethyl)aniline. Key steps include:

  • Activation of the carboxyl group : Use coupling agents like HATU or EDCI with DMAP to enhance reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of trifluoromethyl groups .
  • Temperature control : Reactions are best performed at 0–25°C to minimize side reactions (e.g., hydrolysis of the chloro group) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures yields high-purity product .
    Optimization : Use DOE (Design of Experiments) to evaluate variables like catalyst loading, solvent polarity, and stoichiometry. Hazard analysis (e.g., handling volatile intermediates) should precede scaling up .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.0 ppm for trifluoromethyl-substituted phenyl) and amide NH (δ 6.5–7.0 ppm, broad). Chlorohexanamide chain protons appear at δ 1.2–3.5 ppm .
    • ¹³C NMR : CF₃ groups show distinct signals at δ 120–125 ppm (quartet, J = 280–320 Hz) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 390.08 (calculated for C₁₄H₁₂ClF₆NO) .
  • X-ray Crystallography : Resolves conformational flexibility of the hexanamide chain and phenyl ring orientation .

Advanced: How can reaction mechanisms for byproduct formation during synthesis be elucidated?

Methodological Answer:
Byproducts often arise from:

  • Incomplete coupling : Monitor via TLC; optimize coupling agent stoichiometry .
  • Chloro group displacement : Use ¹⁹F NMR to detect trifluoromethyl-related intermediates or substitution products (e.g., hydroxyl byproducts under basic conditions) .
  • Oxidation side reactions : LC-MS identifies sulfoxides or sulfones if thioether intermediates are present .
    Mechanistic studies :
  • Isotopic labeling (e.g., ¹⁸O in carboxyl group) tracks hydrolysis pathways.
  • DFT calculations model transition states for displacement reactions .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against serine hydrolases or proteases (e.g., trypsin-like enzymes) due to the amide bond’s electrophilicity. Use fluorogenic substrates (e.g., AMC derivatives) for real-time kinetic analysis .
  • Cellular uptake studies : Radiolabel the chlorohexanamide chain (³⁶Cl) to quantify permeability in Caco-2 monolayers .
  • Receptor binding assays : Screen against GPCRs (e.g., serotonin receptors) via competitive binding with fluorescent ligands (e.g., BODIPY-conjugated antagonists) .

Advanced: How should researchers resolve contradictions in spectroscopic data for structural confirmation?

Methodological Answer:

  • NMR discrepancies :
    • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO stabilizes amide protons, shifting NH signals .
    • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening in the hexanamide chain .
  • Crystallography vs. computational models : Validate X-ray-derived torsion angles with molecular dynamics simulations (e.g., using AMBER force fields) .
  • Mass spectrometry anomalies : Rule out adducts (e.g., Na⁺/K⁺) by comparing ESI⁺ and ESI⁻ modes .

Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). Focus on the trifluoromethylphenyl group’s hydrophobic pockets .
  • QSAR modeling :
    • Descriptors : Include ClogP (from : LogP = 4.14), PSA (46.33 Ų), and molar refractivity .
    • Training set : Use analogs from (e.g., DW049) to predict bioactivity .
  • MD simulations : Analyze the chlorohexanamide chain’s flexibility and its impact on binding kinetics (e.g., using GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide
Reactant of Route 2
Reactant of Route 2
N1-[3,5-di(trifluoromethyl)phenyl]-6-chlorohexanamide

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